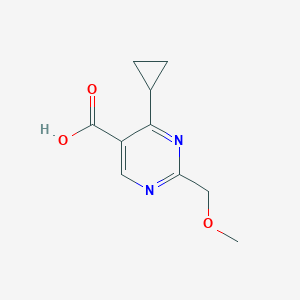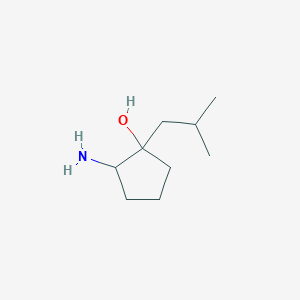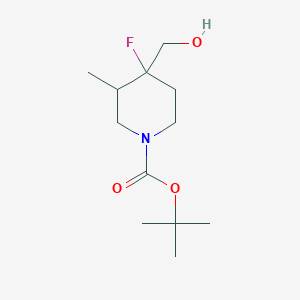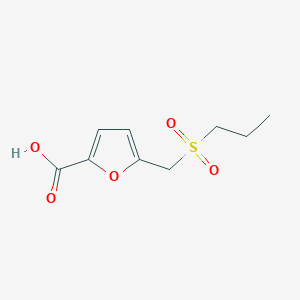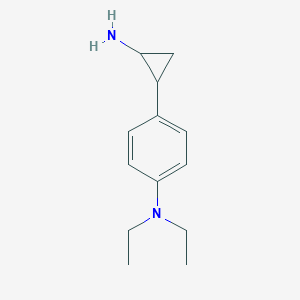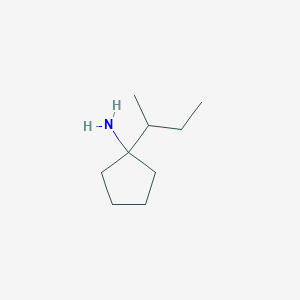![molecular formula C9H11F3O3 B13544165 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2825012-62-0](/img/structure/B13544165.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method includes the [4+2] cycloaddition of cyclohexenones with electron-deficient alkenes, facilitated by enamine or iminium catalysis . This reaction is conducted under mild conditions, often in the presence of an organic base, and yields the desired bicyclic structure with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Shares the trifluoromethyl group but has a different ring structure, affecting its chemical properties and uses.
Uniqueness: 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its combination of a bicyclic structure and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
2825012-62-0 |
|---|---|
Molekularformel |
C9H11F3O3 |
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)8-3-1-7(2-4-8,5-15-8)6(13)14/h1-5H2,(H,13,14) |
InChI-Schlüssel |
GAXGQMVDGWIRNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CO2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


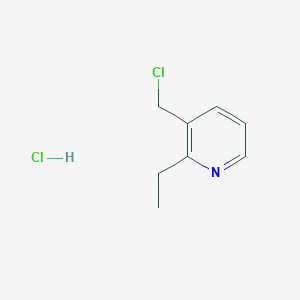
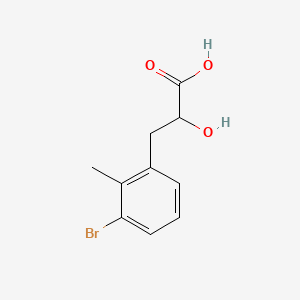
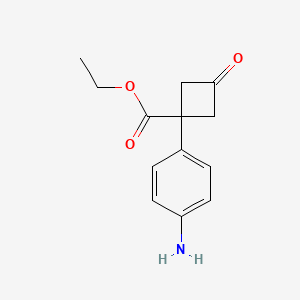
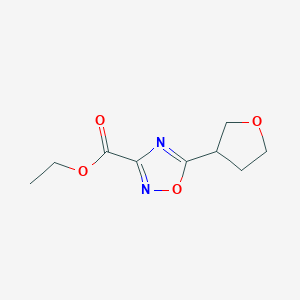

![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
